Monostearin

Description

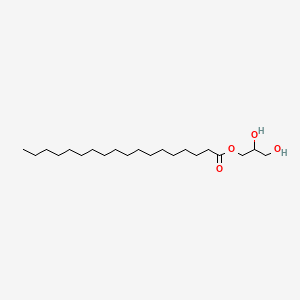

Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.

1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glyceryl monostearate has been reported in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Structure & Functional Polymorphism of Monostearin: A Technical Guide for Drug Delivery Systems

Executive Summary

Monostearin (Glycerol Monostearate or GMS) is often dismissed as a simple emulsifier, yet it represents a complex variable in lipid-based drug delivery.[1] For the formulation scientist, understanding GMS requires moving beyond its stoichiometric identity (

This guide dissects the chemical architecture, polymorphic instability, and synthesis of this compound. It focuses on the critical transition from metastable

Part 1: Molecular Architecture and Isomerism

The Regioisomer Equilibrium

Chemically, this compound is the esterification product of glycerol and stearic acid (C18:0). However, "this compound" is rarely a single entity. It exists as a dynamic equilibrium of two regioisomers:

-

1-Monostearin (sn-1/3): The stearic acid is attached to a primary hydroxyl group.[1] This is the thermodynamic sink.

-

2-Monostearin (sn-2): The stearic acid is attached to the secondary (central) hydroxyl group.[1] This is kinetically favored during enzymatic digestion but chemically unstable.[1]

Acyl Migration: The Silent Instability

In liquid or semi-solid formulations, 2-monostearin spontaneously rearranges into 1-monostearin.[1] This Acyl Migration is catalyzed by heat, bases, or polar solvents. For drug developers, this is critical: a shift in isomer ratio changes the melting point and hydrophilic-lipophilic balance (HLB) of the matrix during storage.

Mechanism: The free hydroxyl group at the sn-1 position attacks the carbonyl carbon at sn-2, forming a five-membered cyclic intermediate before stabilizing at the sn-1 position.[1]

Figure 1: The irreversible acyl migration pathway from 2-MG to 1-MG, driven by thermodynamic stability.[1]

Part 2: Polymorphism and Supramolecular Assembly

The functionality of GMS in drug delivery is defined by its sub-cell packing . GMS exhibits monotropic polymorphism, meaning the transitions are irreversible from unstable to stable forms.

The Polymorphic Trajectory

When molten GMS is cooled (e.g., during SLN production), it crystallizes in a specific sequence.[3]

| Polymorph | Crystal System | Lateral Packing | Stability | Drug Loading Capacity |

| Alpha ( | Hexagonal | Loose, disordered chains | Metastable | High (Amorphous pockets allow drug insertion) |

| Beta-Prime ( | Orthorhombic | Tilted, intermediate density | Intermediate | Moderate |

| Beta ( | Triclinic | Parallel, dense packing | Stable | Low (Perfect lattice expels impurities/drugs) |

The "Blooming" Phenomenon (Drug Expulsion)

The transition from

-

Initial State: Rapid cooling freezes GMS in the

-form.[1] The drug is trapped in the crystal defects. -

Storage: Over time (hours to months), the lipid chains reorganize into the dense

-triclinic lattice.[1] -

Failure: The

-lattice has no room for the drug molecule.[1] The drug is physically squeezed out to the particle surface or aqueous phase, leading to "burst release" upon administration [1].

Figure 2: Thermodynamic energy cascade of GMS crystallization.[1] The transition to Beta is inevitable without steric stabilizers.

Part 3: Synthesis and Purification Strategies

While enzymatic synthesis is gaining traction for high-regiospecificity applications, chemical glycerolysis remains the industrial workhorse.[1]

Protocol: Chemical Glycerolysis

This reaction transesterifies triglycerides (Tristearin) with excess glycerol to maximize monoglyceride yield.[1]

Reagents:

-

Hydrogenated Soybean Oil or Tristearin (Source of C18:0)[1]

-

Anhydrous Glycerol (Excess)[1]

-

Catalyst: NaOH or KOH (0.1% w/w)[1]

Workflow:

-

Heating: Melt Tristearin at 80°C .

-

Mixing: Add glycerol (Molar ratio 1:4 Tristearin:Glycerol) and catalyst.

-

Reaction: Heat to 220–250°C under Nitrogen atmosphere for 2–4 hours.

-

Why Nitrogen? To prevent oxidative darkening of the product at high temps.

-

-

Neutralization: Cool to 100°C and neutralize catalyst with Phosphoric Acid.

-

Purification (Critical): The crude product is a mixture of Mono- (40-50%), Di-, and Triglycerides.[1][4]

-

Molecular Distillation: Use short-path distillation at high vacuum (0.01 mbar) to isolate >90% pure this compound [2].[1]

-

Part 4: Pharmaceutical Application (Protocol)

Preparation of GMS Solid Lipid Nanoparticles (SLNs)

This protocol utilizes the Hot High-Pressure Homogenization (HPH) technique.[1] It relies on the temperature-dependent solubility of the drug in the molten lipid [3].

Materials:

-

Lipid Phase: GMS (2.0% w/v) + Lipophilic Drug (0.1%)[1]

-

Aqueous Phase: Poloxamer 188 (1.0% w/v) + Water (q.s.)[1]

Step-by-Step Methodology:

-

Pre-Emulsion Formation:

-

Heat the GMS to 85°C (approx. 5-10°C above its melting point).

-

Dissolve the lipophilic drug into the molten GMS. Ensure complete solubilization.

-

Separately, heat the aqueous Poloxamer solution to 85°C .

-

Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 2 minutes .

-

-

High-Pressure Homogenization (Size Reduction):

-

Pass the hot pre-emulsion through a high-pressure homogenizer (e.g., Avestin EmulsiFlex).[1]

-

Settings: 500 bar, 3 cycles.

-

Note: Keep the homogenizer block heated to >80°C to prevent lipid crystallization in the valves.

-

-

Solidification (The Critical Step):

-

Discharge the hot nano-emulsion into a cold water bath (2–5°C) under gentle stirring.

-

Scientific Rationale: Rapid quenching promotes the formation of the

-polymorph (smaller crystals, higher drug inclusion). Slow cooling would encourage

-

-

Characterization Check:

References

-

Müller, R. H., et al. (2000).[1] Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Yu, C. C., et al. (2003).[1][4] Synthesis of Glycerol Monostearate with High Purity. Bulletin of the Korean Chemical Society. Link

-

Gardouh, A., et al. (2013).[1][5] Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. British Journal of Pharmaceutical Research. Link

Sources

- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 2. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

High-Purity Glycerol Monostearate Synthesis: A Comparative Technical Guide for Pharmaceutical Applications

Introduction: The Purity Paradox in Lipid Research

In drug delivery research—specifically for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)—the term "Glycerol Monostearate" (GMS) is often a misnomer. Commercial pharmaceutical-grade GMS (e.g., Geleol™) typically contains only 40–55% monoester, with the remainder being di- and tri-stearates.

While acceptable for topical emulsions, this heterogeneity introduces catastrophic variables in phase behavior studies . The presence of di/triglycerides alters the melting point, polymorphic transition rates (

This guide details two synthesis protocols to achieve Research-Grade GMS (>95% purity) :

-

Enzymatic Synthesis: High regioselectivity using Candida antarctica Lipase B (Green Chemistry).

-

Solketal Protection Route: Absolute structural definition via organic synthesis.

Mechanistic Pathways & Selectivity

The core challenge in GMS synthesis is the thermodynamic equilibrium that favors a mixture of acylglycerols.

Diagram 1: Comparative Reaction Pathways

The following diagram contrasts the kinetic chaos of direct esterification with the precision of enzymatic and protected routes.

Caption: Comparison of synthesis routes. Direct esterification yields mixtures; Enzymatic and Solketal routes ensure high monoester content.

Protocol A: Enzymatic Synthesis (Novozym 435)

Best for: Green chemistry, moderate scale (10–50g), and obtaining the sn-1(3) regioisomer without toxic solvents.

Principle

Lipase B from Candida antarctica (immobilized as Novozym 435) exhibits high specificity for the primary hydroxyl groups (sn-1 and sn-3) of glycerol. By using a hydrophobic solvent like tert-butanol, we suppress hydrolysis and favor esterification.

Materials

-

Enzyme: Novozym 435 (Immobilized Lipase B).

-

Substrates: Stearic Acid (>98%), Glycerol (Anhydrous).

-

Solvent: tert-Butanol (t-BuOH).[1]

-

Water Scavenger: Molecular Sieves (3Å or 4Å), activated.

Step-by-Step Methodology

-

Activation: Dry Molecular Sieves at 250°C for 4 hours prior to use.

-

Solubilization: In a jacketed glass reactor, dissolve Stearic Acid (10 mmol, 2.84g) and Glycerol (30 mmol, 2.76g) in 30 mL of tert-butanol.

-

Note: A 1:3 molar ratio (Acid:Glycerol) drives the equilibrium toward the monoester.

-

-

Initiation: Equilibrate mixture to 60°C . Add Novozym 435 (10% w/w relative to total substrate mass).

-

Reaction: Stir at 200 RPM for 6–12 hours.

-

Critical Control: Add activated molecular sieves (10% w/v) to the reaction medium to remove water byproduct. Without this, conversion caps at ~60%.

-

-

Termination: Filter off the enzyme and molecular sieves using a fritted glass funnel (vacuum filtration). The enzyme can be washed with cold acetone and reused.

-

Solvent Removal: Evaporate tert-butanol under reduced pressure (Rotary Evaporator, 40°C).

-

Purification: Recrystallize the residue in n-hexane (see Section 5).

Protocol B: The Solketal Protection Route

Best for: Absolute structural confirmation, highest purity (>98%), and strictly defined sn-1 stereochemistry.

Principle

To prevent esterification at the secondary hydroxyl (sn-2) and prevent di/tri-ester formation, the sn-2 and sn-3 positions are temporarily "locked" using acetone to form a ketal ring (Solketal).

Diagram 2: Solketal Synthesis Workflow

Caption: Three-stage organic synthesis ensuring protection of sn-2/3 positions before esterification.

Step-by-Step Methodology

Step 1: Synthesis of Solketal

-

Mix Glycerol (1 mol) and Acetone (4 mol) with p-Toluenesulfonic acid (PTSA, 1% w/w).

-

Reflux at 70°C for 4 hours.

-

Neutralize with NaHCO₃, filter, and remove excess acetone via rotary evaporation.

-

Result: Solketal (liquid).[2]

Step 2: Esterification[1][3][4]

-

Combine Solketal (1.2 eq) and Stearic Acid (1.0 eq) in Dichloromethane (DCM).

-

Add coupling agents: DCC (1.1 eq) and DMAP (0.1 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Filter off the urea byproduct. Wash filtrate with dilute HCl and brine.

-

Evaporate DCM to obtain Solketal Stearate .

Step 3: Deprotection (Acid Hydrolysis)

-

Dissolve Solketal Stearate in Ethanol (95%).

-

Add Amberlyst-15 (wet form) or dilute HCl.

-

Reflux for 2–3 hours. The ketal ring hydrolyzes, releasing acetone.

-

Cool the mixture. GMS will precipitate out while free solketal remains in solution.

Purification Strategy: Recrystallization

Regardless of the synthesis method, trace free fatty acids (FFA) must be removed.

-

Solvent System: n-Hexane or Ethanol/Water (90:10).

-

Protocol:

-

Dissolve crude GMS in hot n-hexane (50°C).

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

GMS crystallizes as white leaflets; FFAs remain soluble in cold hexane.

-

Vacuum filter and dry in a desiccator.

-

Characterization & Validation

To prove "Research Grade" status, you must validate against these metrics.

Data Summary Table

| Parameter | Commercial GMS | Enzymatic GMS | Solketal GMS |

| Monoester Content | 40–55% | 90–95% | >98% |

| Melting Point | 55–60°C | 74–78°C | 81.5°C (β-form) |

| Free Fatty Acid | < 3.0% | < 1.0% | < 0.5% |

| Polymorph | Mixed ( | Predominantly | Pure |

Key Analytical Techniques

-

FTIR Spectroscopy:

-

C=O Stretch: Look for a sharp ester peak at 1730 cm⁻¹ .

-

OH Stretch: Broad band at 3300 cm⁻¹ (confirms mono-glyceride structure; tri-glycerides lack this).

-

Fingerprint: Absence of peak at 1710 cm⁻¹ (indicates removal of free Stearic Acid).

-

-

DSC (Differential Scanning Calorimetry):

-

Run a heating cycle (5°C/min).

-

Commercial: Broad endotherm ~58°C.

-

Pure: Sharp endotherm at ~81°C (Beta polymorph). Note: Freshly solidified GMS may show an Alpha peak at 74°C, which transitions to Beta over time.

-

References

-

Enzymatic Synthesis Kinetics: Kavadia, M. R., et al. (2017). Production of glyceryl monostearate by immobilized Candida antarctica B lipase in organic media. MedCrave. Link

-

Solketal Route & Deprotection: Yoo, S., et al. (2003). Synthesis of Glycerol Monostearate with High Purity. Bulletin of the Korean Chemical Society.[5] Link

-

Solketal Esterification Selectivity: Roldán, L., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal. International Journal of Molecular Sciences. Link

-

GMS Phase Behavior & Melting Points: Lutton, E. S. (1971). Lipid Structures. Journal of the American Oil Chemists' Society.[5] Link

-

FTIR Characterization of Lipids: NIST Mass Spectrometry Data Center. Glycerol monostearate Spectrum. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 4. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

The Architect of Structure: A Technical Deep Dive into Glycerol Monostearate

Executive Summary

Glycerol Monostearate (GMS) is often dismissed as a commoditized surfactant (E471), yet it remains the thermodynamic anchor for modern lipid-based drug delivery. As researchers, we must look beyond its HLB value of ~3.8. We are dealing with a molecule that exhibits complex polymorphism—a shape-shifting crystal lattice that dictates the bioavailability of hydrophobic drugs and the shelf-life of emulsions.

This guide moves beyond textbook definitions. It dissects the causality between GMS synthesis methods, its polymorphic transitions, and its application in Solid Lipid Nanoparticles (SLNs).

Part 1: The Chemical Dawn & Historical Trajectory

The existence of GMS is not a triviality of nature; it is a triumph of synthetic organic chemistry. While Michel Eugène Chevreul identified fatty acids in the early 19th century, it was Marcellin Berthelot in the 1850s who fundamentally altered lipid chemistry by proving that fats could be synthesized de novo by esterifying glycerol with fatty acids.

The Evolution of GMS

| Era | Key Milestone | Technical Significance |

| 1853 | Berthelot's Synthesis | First direct esterification of glycerol and stearic acid. Proved the "glyceride" structure of fats. |

| 1920s | Industrial Emulsifiers (Tegin) | Th. Goldschmidt AG commercialized GMS. The realization that partial glycerides are superior emulsifiers to triglycerides. |

| 1960s | Polymorphic Mapping | Lutton and others used XRD to map the |

| 1990s | Solid Lipid Nanoparticles (SLN) | Müller and Gasco utilized the high melting point of GMS to create solid matrices for drug delivery. |

Visualization: The Historical & Chemical Phylogeny

Caption: The trajectory from fundamental lipid chemistry to advanced nanocarrier systems.

Part 2: The Physics of Polymorphism (The "Silent Killer" of Formulations)

For the application scientist, the chemical purity of GMS is secondary to its physical state . GMS exists in three primary crystalline forms. Ignoring these leads to "grittiness" in topicals and drug expulsion in nanoparticles.

The Polymorphic Hierarchy

- -Form (Hexagonal):

-

-Form (Orthorhombic):

-

Characteristics: The transient intermediate.

-

- -Form (Triclinic):

Visualization: The Polymorphic Trap

Caption: The thermodynamic cascade of GMS crystallization. Controlling cooling rate is the only way to arrest the transition.

Part 3: Synthesis Protocols (Chemical vs. Enzymatic)

While commercial GMS is produced via glycerolysis, high-purity research grades require precision.

Protocol A: Chemical Glycerolysis (Industrial Standard)

Use Case: Bulk emulsifier production where ~40-60% mono-content is acceptable.

-

Reactants: Stearic Acid + Glycerol (Excess).

-

Catalyst: NaOH or KOH (0.1% w/w).

-

Condition: Heat to 220-250°C under

atmosphere.-

Why? High temperature drives the equilibrium; Nitrogen prevents oxidation (darkening).

-

-

Mechanism: Transesterification.[3]

-

Purification: Molecular Distillation (to reach 90% purity).

Protocol B: Enzymatic Synthesis (High Purity/Green)

Use Case: Pharmaceutical grade, specific isomer requirements.

-

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).[3][5][7]

-

Solvent: Tert-butyl alcohol (or solvent-free).

-

Condition: 50-60°C .

-

Why? Prevents thermal degradation of the enzyme and the substrate.

-

-

Yield: >90% conversion with high regioselectivity for the 1-monoacylglycerol.

Part 4: Advanced Application – Solid Lipid Nanoparticles (SLN)

This protocol describes the fabrication of SLNs using GMS as the lipid core. This system relies on the High Shear Hot Homogenization technique.[1][8][9]

The Logic of the Protocol

-

Lipid Choice: GMS is chosen for its high melting point (~65°C), ensuring the particle remains solid at body temperature (37°C).

-

Surfactant Choice: Poloxamer 188 or Tween 80 is used to reduce surface tension and provide steric hindrance against aggregation.

Step-by-Step Methodology

-

Phase I: The Lipid Melt

-

Weigh 5.0g of GMS (High purity, >90% mono).

-

Heat to 75°C (approx. 10°C above melting point).

-

Critical Step: Dissolve the lipophilic drug (e.g., Fenofibrate) into the melt. Ensure complete solubilization to prevent "drug-enriched core" models which lead to burst release.

-

-

Phase II: The Aqueous Phase

-

Prepare 100mL of aqueous surfactant solution (e.g., 2% Poloxamer 188).

-

Heat to 75°C .

-

Why? Both phases must be at the same temperature to prevent premature crystallization of the lipid upon contact (Pre-emulsion step).

-

-

Phase III: Pre-Emulsification

-

Add the aqueous phase to the lipid phase under magnetic stirring.

-

Result: A coarse O/W emulsion (milky appearance).

-

-

Phase IV: High Energy Size Reduction

-

Phase V: Controlled Crystallization (The Critical Step)

-

Cool the nano-emulsion to room temperature.

-

Note: Rapid cooling promotes

-form (higher drug load but less stable). Slow cooling promotes -

Recommendation: Cool to 4°C to freeze the structure, then lyophilize if long-term stability is required.

-

Visualization: SLN Production Workflow

Caption: High-Shear Hot Homogenization workflow for GMS-based nanocarriers.

References

- Berthelot, M. (1854). Sur la synthèse des corps gras neutres. Annales de Chimie et de Physique.

-

Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

-

Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science.

-

Gardouh, A. R., et al. (2013).[1] Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. British Journal of Pharmaceutical Research.[1]

- Raymond, C. R., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard reference for GMS properties).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 8. japsonline.com [japsonline.com]

- 9. journaljpri.com [journaljpri.com]

- 10. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical Profiling of Monostearin: A Formulation Scientist’s Guide to Stability & Performance

Executive Summary

Monostearin (Glyceryl Monostearate, GMS) is a foundational lipid excipient in modern drug delivery, distinguished by its polymorphism, biocompatibility, and tunable rheology. While often categorized simply as an emulsifier (HLB ~3.8), its utility extends far beyond basic surfactant properties. In advanced formulation—specifically Solid Lipid Nanoparticles (SLNs) and organogels—GMS serves as a structural architect, determining drug entrapment efficiency and release kinetics.

This technical guide dissects the physicochemical attributes of this compound, providing actionable protocols and mechanistic insights for researchers optimizing lipid-based drug delivery systems.

Molecular Architecture & Polymorphism

The functionality of this compound in formulation is governed by its polymorphic behavior. Commercial GMS is typically a mixture of mono-, di-, and triglycerides, but high-purity this compound (>90% 1-glyceryl stearate) is required for precise kinetic control in drug delivery.

The Polymorphic Trap

This compound exists in three primary crystalline forms: Alpha (

- -form (Hexagonal): Formed upon rapid cooling of the melt. It is thermodynamically unstable with a lower melting point (~50-56°C). It possesses a loose molecular packing, which initially allows for high drug loading.

- -form (Triclinic): The thermodynamically stable form (melting point ~65-70°C). It has a dense, highly ordered packing.

-

The Instability Factor: Over time, the metastable

-form transforms into the stable

Mechanistic Visualization: Polymorphic Transition

The following diagram illustrates the energy landscape and transition pathway critical for stability testing.

Figure 1: Polymorphic transition pathways of this compound. Controlling the cooling rate is critical to freezing the lipid in the desired state.

Surface Activity & Emulsification Strategy

This compound is a non-ionic, lipophilic surfactant.

-

HLB Value: 3.8 ± 0.5

-

Secondary Function: Viscosity builder and stabilizer in Oil-in-Water (O/W) systems.

The "Pairing" Protocol

Because of its low HLB, GMS cannot stabilize O/W emulsions alone. It must be paired with a high-HLB surfactant (e.g., Polysorbate 80 or Sodium Deoxycholate) to form a stable interfacial film. This combination creates a "condensed film" at the oil-water interface, significantly reducing interfacial tension and preventing coalescence.

| Parameter | Value / Characteristic | Formulation Implication |

| HLB | 3.8 | Requires high-HLB co-surfactant for O/W systems. |

| CMC | Not Applicable | Forms liquid crystals rather than simple micelles. |

| Solubility | Soluble in hot ethanol, benzene, oils.[3] Insoluble in water.[3][4] | Must be melted in the oil phase during processing. |

| Log P | ~6-7 | Highly lipophilic; partitions into lipid membranes. |

Advanced Application: Solid Lipid Nanoparticles (SLN)

GMS is the "gold standard" lipid for SLNs due to its high melting point and GRAS status. The goal is to create a solid core that entraps the drug, protecting it from hydrolysis and controlling release.

Experimental Protocol: Hot High Shear Homogenization

Self-Validating Step: The key to this protocol is maintaining the temperature above the melting point of GMS throughout the emulsification to prevent premature crystallization.

Materials:

-

Lipid Phase: this compound (2-5% w/v) + Lipophilic Drug.

-

Aqueous Phase: Water + Polysorbate 80 (1-2% w/v).

-

Equipment: Ultra-Turrax (Pre-emulsion) + High Pressure Homogenizer (HPH).

Step-by-Step Workflow:

-

Melting: Heat this compound to 75°C (approx. 10°C above its melting point). Dissolve the drug into the molten lipid. Ensure complete solubilization (clear solution).

-

Aqueous Prep: Heat the aqueous surfactant solution to 75°C. Critical: Both phases must be at the same temperature to prevent "thermal shock" and heterogeneous crystallization.

-

Pre-Emulsification: Slowly add the aqueous phase to the lipid phase under magnetic stirring. Immediately apply high shear mixing (Ultra-Turrax) at 10,000 rpm for 2-5 minutes.

-

Result: A coarse O/W emulsion (droplet size ~1-5 µm).

-

-

Size Reduction: Pass the hot pre-emulsion through a High Pressure Homogenizer (HPH) at 500-1000 bar for 3 cycles. Keep the HPH block heated if possible.

-

Controlled Cooling: Cool the nanoemulsion to room temperature.

-

Note: Rapid cooling (ice bath) promotes

-form (higher loading). Slow cooling promotes

-

Visualization: SLN Manufacturing Logic

Figure 2: Hot Homogenization workflow for GMS-based Solid Lipid Nanoparticles.

Rheological Characterization & Gelation

In organogels, GMS self-assembles into a 3D network that immobilizes liquid oil. This is critical for topical formulations where solid-like behavior is needed without water.

Gelation Mechanism

GMS molecules stack into lamellar phases (L

Rheological Profiling Protocol

To validate the mechanical stability of a GMS formulation, perform an Oscillatory Amplitude Sweep .

-

Instrument: Rheometer with parallel plate geometry (Peltier temperature control).

-

Setup: Load sample at 25°C. Equilibrate for 5 mins.

-

Test: Vary strain (

) from 0.01% to 100% at a fixed frequency (1 Hz). -

Analysis:

-

Linear Viscoelastic Region (LVR): Where Storage Modulus (

) is constant. -

Yield Point: The strain where

begins to drop and -

Target: A high

(>10,000 Pa) and a distinct yield point indicate a robust gel suitable for topical application.

-

References

-

FDA Code of Federal Regulations. (2024). Sec. 184.1324 Glyceryl monostearate.[3][5][6][7][8][9][10] U.S. Food & Drug Administration. Link

-

Gardouh, A. R., et al. (2013).[5][11] Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. British Journal of Pharmaceutical Research.[11] Link

-

Yajima, T., et al. (2002). Determination of optimum processing temperature for transformation of glyceryl monostearate. Chemical & Pharmaceutical Bulletin. Link

-

Li, B., et al. (2019). Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin.[12] Bioprocess and Biosystems Engineering. Link

-

Da Silva, T. L., et al. (2022). Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate. MDPI Foods. Link

Sources

- 1. phexcom.com [phexcom.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. afaghchem.com [afaghchem.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. eCFR :: 21 CFR 184.1324 -- Glyceryl monostearate. [ecfr.gov]

- 8. researchgate.net [researchgate.net]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Stability: A Technical Deep Dive into Monostearin’s Emulsification Mechanics

Content Type: Technical Whitepaper Audience: Formulation Scientists, Lipid Physicists, and Drug Development Leads Subject: Glycerol Monostearate (GMS/Monostearin) Mechanism of Action

Executive Summary: The "Poor" Emulsifier That Stabilizes Everything

In the lexicon of surfactants, Monostearin (Glycerol Monostearate, GMS) presents a paradox. With a Hydrophilic-Lipophilic Balance (HLB) of approximately 3.8, it is theoretically a poor choice for the oil-in-water (O/W) emulsions that dominate pharmaceutical and cosmetic pipelines. Yet, it remains ubiquitous.

The answer lies not in its ability to reduce interfacial tension, but in its capacity to build structure . This compound does not merely sit at the interface; it constructs a three-dimensional lamellar gel network (the

Molecular Architecture & The HLB Misconception

The Amphiphilic Structure

This compound consists of a glycerol backbone esterified with a single stearic acid (C18:0) chain.[1]

-

Lipophilic Tail: The C18 saturated chain drives crystallization and interaction with the oil phase.

-

Hydrophilic Head: Two free hydroxyl groups on the glycerol provide weak hydrogen bonding capabilities.

The HLB Limitation

Standard surfactant theory dictates that an HLB of 3.8 favors Water-in-Oil (W/O) systems. However, in O/W formulations, GMS is rarely used as the primary surfactant. Instead, it acts as a co-surfactant or structuring agent .

| Parameter | Value | Implication |

| Molecular Weight | ~358.56 g/mol | High MW contributes to solid-state properties at RT. |

| HLB Value | 3.8 ± 0.5 | Insufficient hydrophilicity to stabilize O/W interface alone. |

| Melting Point | 58–66°C | Critical processing parameter; must be fully melted to reset polymorphism. |

| Critical Packing Parameter | > 1 | Favors inverted structures (W/O) or planar bilayers (Lamellar). |

The Core Mechanism: Lamellar Liquid Crystals ( -Gels)

The stabilization mechanism of this compound is distinct from the Gibbs-Marangoni effect seen in high-HLB surfactants (like Polysorbates). GMS stabilizes via Steric Hindrance and Viscoelasticity through the formation of an

The Alpha-Gel Formation

When GMS is heated above its melting point (approx. 60°C) in the presence of water and a high-HLB co-surfactant (e.g., Sodium Stearate or Polysorbate 60), it forms a lamellar liquid crystalline phase (

-

Bilayer Arrangement: GMS molecules align in bilayers, with hydrophilic heads facing the aqueous interlayers and lipophilic tails facing each other.

-

Water Swelling: Water penetrates the interlayers, swelling the structure.

-

Viscosity Spike: This swollen network spans the continuous phase, increasing viscosity by orders of magnitude and preventing oil droplet coalescence via physical immobilization.

Visualization of the Stabilization Pathway

Caption: The critical divergence in GMS mechanics. Stability relies on maintaining the

The Polymorphic Trap: vs. Kinetics[2]

The most common failure mode in GMS formulations is the polymorphic transition . This compound exhibits monotropic polymorphism.

The Polymorphs

- -form (Hexagonal):

-

-form (Triclinic):

-

Characteristics: Brittle, needle-like crystals, non-hydratable.

-

Role: The "stable" state.

-

Consequence: When GMS converts to

, it expels the water held in the interlayers (syneresis) and forms visible gritty agglomerates. The emulsion viscosity collapses.

-

Controlling the Transition

To maintain the

-

Use Co-surfactants: Ionic surfactants (like Sodium Stearate) insert themselves into the GMS lattice, creating electrostatic repulsion that sterically hinders the tight packing required for the

-form. -

Cooling Rate: Rapid cooling locks in the

-form, whereas slow annealing favors

Experimental Protocols

Protocol A: Creation of the Lamellar Gel Network (GMS-SE System)

Objective: To create a stable O/W cream base using the

Materials:

-

Glycerol Monostearate (pure): 5.0%

-

Sodium Stearate (Co-surfactant): 0.5%

-

Caprylic/Capric Triglyceride (Oil Phase): 10.0%

-

Deionized Water: q.s. to 100%

Workflow:

-

Phase I (Oil): Combine GMS and Oil. Heat to 75°C . Ensure GMS is completely molten (erase thermal memory).

-

Phase II (Water): Dissolve Sodium Stearate in water. Heat to 75°C .

-

Emulsification: Slowly add Phase I to Phase II under high-shear mixing (e.g., Ultra-Turrax at 5000 rpm) for 5 minutes.

-

Note: Temperature must remain >70°C to prevent premature crystallization.

-

-

Controlled Cooling (The Critical Step):

-

Switch to low-shear planetary mixing (anchor stirrer).

-

Cool at a rate of 1–2°C per minute .

-

Observation: At ~55°C, viscosity will spike. This indicates the onset of the

(lamellar) phase.

-

-

Setting: Continue stirring until 30°C. Do not shock cool, or the gel network may fracture.

Protocol B: Characterizing the Gel Structure (PLM & DSC)

Objective: Verify the presence of the

-

Polarized Light Microscopy (PLM):

-

Place a drop of emulsion on a slide; cover with a slip.

-

Observe under cross-polarizers.

-

Success Criteria: Look for "Maltese Crosses" inside the continuous phase or around oil droplets.[6] This optical anisotropy confirms the lamellar liquid crystal structure.

-

Failure Criteria: Large, needle-like bright crystals indicate

-polymorphs.

-

-

Differential Scanning Calorimetry (DSC):

-

Heat sample from 20°C to 80°C at 5°C/min.

- -form Peak: Endotherm at ~50–55°C.

- -form Peak: Endotherm at ~60–65°C.

-

Analysis: A single sharp peak at the higher temperature indicates the formulation has aged into the

-state (instability).

-

Pharmaceutical Applications & Data Summary

GMS is not limited to simple creams.[1][2][3][4] Its polymorphic behavior is exploited in Solid Lipid Nanoparticles (SLNs) and Sustained Release Matrices .

| Application | Mechanism | Key Benefit |

| Topical Creams | Provides "body" and occlusive barrier without high oil content. | |

| Sustained Release | Matrix erosion | Drug is trapped in the GMS crystal lattice; release is diffusion-controlled. |

| Taste Masking | Lipid encapsulation | Molten GMS coats drug particles; solidifies to block taste buds. |

| Solid Lipid Nanoparticles | Drug is loaded in the disordered |

The Drug Expulsion Phenomenon

In SLNs, the transition from

Mitigation Strategy: Use a "messy" lipid matrix (mix of mono-, di-, and triglycerides) to prevent the formation of a perfect

References

- Raymond C. Rowe, Paul J. Sheskey, and Marian E. Quinn.Handbook of Pharmaceutical Excipients. 6th Edition. Pharmaceutical Press. (Standard reference for GMS physicochemical properties).

- Krog, N. J. (2004). Food Emulsifiers and Their Chemical and Physical Properties. In Friberg, S.E., Larsson, K., & Sjoblom, J. (Eds.), Food Emulsions. CRC Press. (Definitive source on the -gel mechanism).

-

Eccleston, G. M. (1990). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces, 42(3-4), 263-282. (Foundational paper on the "gel network theory" of emulsion stability).

-

Freitas, C., & Müller, R. H. (1999). Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase. European Journal of Pharmaceutics and Biopharmaceutics, 47(2), 125-132. (Critical data on the

transition and drug expulsion). -

Wang, F., et al. (2020). The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems. Molecules, 25(24). (Modern comparison of low-HLB surfactants and gelation).

Sources

- 1. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 3. spellorganics.com [spellorganics.com]

- 4. Skin-Mimicking Structure and Advantages of Lamellar Beauty Using Liquid Crystal Emulsions | Sharon Personal Care [sharonpc.com]

- 5. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seppic.com [seppic.com]

- 7. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 8. US20160213579A1 - Method for preparing multilayer lamellar liquid crystal emulsion including intercellular lipids - Google Patents [patents.google.com]

Optimizing Lipid Supplementation in Serum-Free Media: A Technical Guide to Monostearin (GMS) Utilization

Executive Summary

As biopharmaceutical manufacturing shifts toward Chemically Defined Media (CDM) and Serum-Free Media (SFM), the removal of fetal bovine serum (FBS) eliminates the primary carrier of essential lipids. This creates a "lipid gap" that hampers cell growth and protein titer. Monostearin (Glycerol Monostearate, GMS) presents a dual-function solution: it acts as a direct metabolic source of stearic acid and glycerol, and functions as a non-ionic emulsifier to stabilize other hydrophobic media components. This guide provides a rigorous, self-validating framework for integrating this compound into mammalian cell culture workflows, focusing on solubility, cytotoxicity thresholds, and metabolic bioavailability.

Part 1: The Biochemical Rationale

The Lipid Gap in Serum-Free Culture

In traditional culture, albumin (BSA/HSA) within serum acts as a "sponge," solubilizing and transporting fatty acids. In SFM, cells often suffer from membrane rigidity and energy deficits due to lipid starvation. This compound (C21H42O4) is a monoacylglycerol that addresses this by:

-

Membrane Fluidity Modulation: Upon hydrolysis, it releases stearic acid (C18:0), a saturated fatty acid critical for stiffening the lipid bilayer in response to fluid shear stress in bioreactors.

-

Emulsification: Its amphiphilic nature (HLB value ~3.8) helps disperse other critical lipids like cholesterol and oleic acid, preventing them from oiling out in aqueous media.

Metabolic Fate Visualization

Once internalized, this compound is not merely structural; it is bioactive. The following pathway illustrates its hydrolysis by Monoglyceride Lipase (MGL) and subsequent utilization.

Figure 1: Metabolic trajectory of this compound. Hydrolysis yields dual substrates for energy (glycerol) and membrane architecture (stearic acid).

Part 2: Solubilization & Preparation Protocols[1][2][3][4]

The primary failure mode in lipid studies is precipitation. This compound is hydrophobic; adding it directly to media results in biologically unavailable "grease balls."

Protocol A: The BSA-Complexation Method (Gold Standard)

This method mimics the natural transport mechanism of serum, ensuring high bioavailability and stability.

Reagents:

-

This compound powder (High purity, >90%).

-

Fatty-Acid Free BSA (bovine serum albumin).

-

Absolute Ethanol (200 proof).

-

DPBS (calcium/magnesium-free).

Step-by-Step Workflow:

-

Preparation of 1000x Stock (Ethanol):

-

Dissolve this compound in absolute ethanol to a concentration of 50 mM .

-

Note: Heating to 45°C may be required. Vortex until completely clear.

-

-

Preparation of Carrier Solution (BSA):

-

Prepare a 10% (w/v) Fatty-Acid Free BSA solution in DPBS.

-

Filter sterilize (0.22 µm).

-

CRITICAL: Pre-warm this solution to 37°C.

-

-

Conjugation (The "Dropwise" Technique):

-

While stirring the warm BSA solution vigorously (magnetic stir bar), slowly add the ethanolic this compound stock dropwise.

-

Target a final molar ratio of roughly 2:1 to 4:1 (Fatty Acid:Albumin).

-

Allow to stir at 37°C for 30 minutes to ensure complexation.

-

The resulting solution should be clear to slightly opalescent, not milky.

-

-

Final Dilution:

-

Add the this compound-BSA complex to your basal media to achieve the target test concentration (e.g., 10–50 µM).

-

Protocol B: Solvent Injection (Rapid Screening)

Use only for short-term toxicity screens (24-48h). Not recommended for production batch cultures due to instability.

-

Dissolve this compound in DMSO at 100 mM.

-

Inject directly into rapidly stirring media.

-

Risk: High probability of micro-precipitation over time.

Part 3: Experimental Validation Framework

Do not assume efficacy. You must define the "Therapeutic Window" for your specific cell line (CHO, HEK293, etc.).

Experimental Design: Dose-Ranging Study

Objective: Determine the concentration that maximizes growth without inducing lipotoxicity.

Workflow Visualization:

Figure 2: Validation workflow. Note the separation of early toxicity checkpoints (Day 3) from late-stage performance metrics (Day 7).

Data Analysis & Interpretation

Below is a template for analyzing results. This compound often exhibits a biphasic effect: beneficial at low doses, toxic at high doses (due to detergent-like effects on membranes).

Hypothetical Data Set (CHO Cells in CDM):

| Concentration (µM) | Day 3 Viability (%) | Peak VCD (x10^6 cells/mL) | Relative Titer (vs Ctrl) | Interpretation |

| 0 (Control) | 98.0 | 6.5 | 1.00 | Baseline (Lipid limited) |

| 10 | 98.5 | 7.8 | 1.15 | Optimal: Enhanced growth |

| 25 | 97.0 | 8.2 | 1.22 | Optimal: Max biomass |

| 50 | 92.0 | 5.5 | 0.90 | Sub-toxic: Growth inhibition |

| 100 | 65.0 | 1.2 | N/A | Toxic: Apoptosis/Lysis |

Key Metric: Look for the IVCC (Integral Viable Cell Concentration) . If this compound increases IVCC but titer remains constant, the specific productivity (qP) has dropped. If both increase, you have successfully relieved a metabolic bottleneck.

Part 4: Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Media turns cloudy immediately | Lipid precipitation (Solubility limit exceeded). | Switch to Protocol A (BSA Complexing); ensure media is warm when adding.[1] |

| Drop in viability at >50 µM | Lipotoxicity / Detergent effect. | Reduce concentration; verify if free stearic acid is accumulating (requires HPLC). |

| Cells clump together | Lipid changes affecting membrane adhesion. | Add Pluronic F-68 (shear protectant) or reduce this compound. |

| No effect observed | Lipase deficiency. | The cell line may lack sufficient MGL expression. Consider supplementing with free fatty acids instead. |

References

-

Cytiva Life Sciences. (2020). Lipids in Cell Culture Media: Requirements and Supplementation Strategies.[2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Monoglyceride lipase deficiency affects hepatic cholesterol metabolism.[3] Retrieved from [Link]

-

Taylor & Francis. (2020). Glycerol monostearate: Knowledge and References.[4][5][6][7][8] Retrieved from [Link]

Sources

- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. us.cmd2.vwr.com [us.cmd2.vwr.com]

- 3. Monoglyceride lipase deficiency affects hepatic cholesterol metabolism and lipid-dependent gut transit in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Glyceryl Monostearate – BAKERpedia [dev.bakerpedia.com]

- 6. foodadditives.net [foodadditives.net]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

natural occurrence and biological role of monostearin

An In-depth Technical Guide to the Natural Occurrence and Biological Role of Monostearin

Abstract

This compound, a monoglyceride composed of glycerol and stearic acid, is a pivotal molecule in lipid metabolism and a versatile excipient in the pharmaceutical and food industries. This guide provides a comprehensive technical overview of its physicochemical properties, natural occurrence, and multifaceted biological roles. We delve into the metabolic pathways governing its synthesis and degradation, its mechanism of absorption within the small intestine, and its interactions with cellular membranes. Furthermore, this document explores the application of this compound in advanced drug delivery systems, such as nanostructured lipid carriers and sustained-release matrices, and its emerging potential as a clinical biomarker. Methodologies for the robust quantification of this compound, including detailed experimental protocols and workflows, are presented to equip researchers and drug development professionals with the necessary tools for its study.

Introduction

Glycerol monostearate (GMS), commonly known as this compound, is the glycerol ester of stearic acid[1][2]. It exists as a mixture of two principal isomers, 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin)[2]. While it is widely recognized for its extensive use as a thickening, emulsifying, and stabilizing agent in the food, cosmetic, and pharmaceutical industries, its endogenous role is fundamentally linked to lipid biochemistry[2][3][4]. In biological systems, this compound is not merely an inert substance but a key intermediate in the digestion and metabolism of dietary fats[2]. Understanding its natural lifecycle—from its formation in the gut lumen to its absorption by enterocytes and subsequent metabolic fate—is critical for researchers in nutrition, metabolic diseases, and pharmacology. This guide aims to synthesize current knowledge on this compound, providing a detailed examination of its biological significance and the methodologies employed for its investigation.

Physicochemical Properties of this compound

This compound is a white to off-white, odorless, and sweet-tasting waxy solid or flaky powder[2][5]. Its amphiphilic nature, conferred by a lipophilic long-chain stearic acid tail and a hydrophilic glycerol head with two hydroxyl groups, underpins its functionality as a nonionic surfactant and emulsifier[5][6]. The specific properties can vary depending on the isomeric mixture and purity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₂O₄ | [7] |

| Molar Mass | 358.56 g·mol⁻¹ | [2][7] |

| Melting Point | 57–65 °C (Mixture); 81 °C (1-isomer) | [2] |

| Density | ~1.03 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in hot organic solvents (e.g., ethanol, chloroform, acetone, benzene). Dispersible in hot water with strong agitation. | [5][7] |

| HLB Value | 3.8 - 5.5 | [5][7] |

Natural Occurrence and Biosynthesis

This compound is found endogenously in organisms as a transient metabolic product[2][7]. Its presence has been identified in various species, including as a metabolite in algae, Caenorhabditis elegans, and Escherichia coli[1]. In vertebrates, its primary site of formation is the small intestine during the process of fat digestion.

Metabolic Pathway: Digestion of Triglycerides

Dietary fats, primarily in the form of triglycerides, are hydrolyzed in the lumen of the small intestine. This process is catalyzed by pancreatic lipase, which sequentially cleaves fatty acids from the triglyceride backbone. The end products of this digestion are two free fatty acids and one 2-monoacylglycerol (2-monostearin if the fatty acid at the sn-2 position is stearic acid)[2][8].

Below is a diagram illustrating the metabolic fate of dietary triglycerides, highlighting the central role of monoglycerides like this compound.

Caption: Metabolic pathway of dietary fat digestion and absorption.

Biological Roles and Mechanisms of Action

Intermediate in Lipid Absorption

The primary biological role of this compound is to serve as a vehicle for the absorption of dietary fat. Following the enzymatic breakdown of triglycerides, this compound and free fatty acids are emulsified by bile salts to form micelles. These micelles facilitate the transport of these lipid components across the unstirred water layer to the brush border membrane of intestinal enterocytes[9].

Studies using human intestinal Caco-2 cells suggest that the uptake of monoacylglycerols like this compound is a saturable, protein-mediated process[9]. This indicates the involvement of specific membrane transporters, possibly including fatty acid transport protein (FATP) and plasma membrane fatty acid-binding protein (FABPpm), which may handle both long-chain fatty acids and monoacylglycerols[9].

Once inside the enterocyte, this compound is re-esterified back into triglycerides. This process, primarily occurring in the endoplasmic reticulum, traps the lipids within the cell and drives the concentration gradient for further uptake. The newly synthesized triglycerides are then packaged into chylomicrons, which are secreted into the lymphatic system for distribution throughout the body[8].

Interaction with Cellular Membranes

Due to its amphiphilic structure, this compound can interact with and integrate into lipid bilayers[10]. This property is fundamental to its application in drug delivery systems. In biological contexts, transient increases in local concentrations of monoacylglycerols could potentially modulate the fluidity and rigidity of cellular membranes[10][11]. The interaction of this compound with cholesterol, a key component of mammalian cell membranes, can increase membrane rigidity up to a certain concentration, after which it may disrupt membrane uniformity[11]. While its endogenous concentrations are tightly regulated, this interaction highlights a potential mechanism for influencing membrane-dependent processes.

Applications in Research and Drug Development

The physicochemical properties of this compound make it an invaluable tool for pharmaceutical scientists.

Drug Delivery Systems

This compound is widely used as a solid lipid excipient in the formulation of various drug delivery vehicles:

-

Sustained-Release Matrices : It can form a waxy matrix for the controlled and sustained release of active pharmaceutical ingredients (APIs) in solid dosage forms like tablets and pellets[12].

-

Nanostructured Lipid Carriers (NLCs) : this compound is used as the solid lipid component in NLCs, which are advanced nanoparticles for improving the loading capacity, stability, and release profile of drugs[13]. The incorporation of a liquid lipid into the solid this compound matrix creates imperfections in the crystal lattice, providing more space to accommodate drug molecules and reducing drug expulsion during storage[13].

-

Biodegradable Implants : It has been utilized as a matrix ingredient for biodegradable, implantable, controlled-release dosage forms[12].

Potential as a Clinical Biomarker

Recent metabolomic studies have identified this compound as a potential serum biomarker. It is part of a panel of metabolic biomarkers being investigated for the detection and diagnosis of certain cancers, particularly ovarian cancer[7]. This suggests that alterations in lipid metabolism associated with malignancy may be reflected in circulating levels of this compound, opening avenues for new diagnostic strategies.

Methodologies for Analysis and Characterization

Accurate quantification of this compound is essential for both metabolic research and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose.

Experimental Protocol: Quantification by HPLC-RI

This protocol is adapted from standard pharmacopeial methods for the analysis of glyceryl stearate[14][15]. The principle relies on size exclusion or normal-phase chromatography to separate mono-, di-, and triglycerides, followed by detection using a refractive index (RI) detector, which is sensitive to compounds lacking a strong UV chromophore.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Column: Gel Permeation Chromatography (GPC) column, L21 packing material (e.g., two 8.0 mm x 300 mm columns in series)[14]

-

Mobile Phase: Tetrahydrofuran (THF), HPLC grade

-

Reference Standard: High-purity Glyceryl Monostearate

-

Sample

-

Volumetric flasks, syringes, and 0.45 µm filters

Procedure:

-

System Preparation:

-

Standard Preparation:

-

Accurately weigh and dissolve the this compound reference standard in THF to prepare a stock solution (e.g., 8 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with THF to achieve a range of concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/mL).

-

-

Sample Preparation:

-

For a solid sample (e.g., pharmaceutical formulation): Accurately weigh the sample and dissolve it in THF to a known final concentration (e.g., 8 mg/mL)[15].

-

For a biological matrix: Perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method) to isolate the lipid fraction. Evaporate the solvent and reconstitute the lipid extract in a known volume of THF.

-

Filter all solutions through a 0.45 µm filter before injection to prevent column blockage.

-

-

Chromatographic Analysis:

-

Inject a fixed volume (e.g., 40 µL) of each standard and sample solution into the HPLC system[15].

-

Record the chromatograms. The monoglyceride peak will be the last to elute after triglyceride and diglyceride peaks.

-

-

Data Analysis:

-

Measure the peak area of the this compound peak in each standard chromatogram.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Using the peak area of this compound from the sample chromatogram, determine its concentration from the calibration curve.

-

Analytical Workflow Diagram

Caption: General workflow for the quantification of this compound.

Conclusion

This compound is a molecule of significant dual identity. Endogenously, it is a fundamental intermediate in the intricate process of dietary fat absorption and metabolism, acting as the primary form in which digested fats are taken up by intestinal cells. Its amphiphilic nature and metabolic role are central to lipid homeostasis. In the realm of applied sciences, these same properties are harnessed to engineer sophisticated drug delivery systems, enhancing the therapeutic efficacy and controlled release of pharmaceuticals. The continued investigation into its biological interactions and its potential as a disease biomarker underscores the importance of this simple lipid. The analytical methodologies detailed herein provide a robust framework for researchers and developers to accurately characterize and quantify this compound, facilitating further advancements in both metabolic science and pharmaceutical formulation.

References

-

Venus Ethoxyethers. Glycerol Monostearate | Glyceryl Monostearate | GMS. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24699, this compound. [Link].

-

CD Formulation. Glyceryl Monostearate. [Link].

-

Shanghai Orient Chemical Co.,Ltd. This compound, Glycerin Monostearate GMS 40. [Link].

-

ADDI. Common Uses of Glycerol Monostearate in Food. [Link].

-

Mondstar. Glyceryl Monostearate in Food. [Link].

-

Wikipedia. Glycerol monostearate. [Link].

-

The Multifaceted Benefits of this compound as an Emulsifier. [Link].

-

Ataman Kimya. GLYCERYL MONOSTEARATE. [Link].

-

Chetpattananondh, P., & Tongurai, C. Synthesis of high purity monoglycerides from crude glycerol and palm stearin. [Link].

-

Li, B., et al. (2018). Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. ResearchGate. [Link].

-

ChemBK. This compound. [Link].

-

Fang, J. Y., et al. (2008). Preparation and characteristics of this compound nanostructured lipid carriers. PubMed. [Link].

- Google Patents. CN1076187A - The preparation method of high-purity this compound. .

-

Nasseri, B. (2005). Effect of cholesterol and temperature on the elastic properties of niosomal membranes. PubMed. [Link].

-

Storch, J., et al. (2000). Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells. PubMed. [Link].

-

Gubicza, L., & Kelemen-Horváth, I. (2001). Pervaporation aided enzymatic production of glycerol monostearate in organic solvents. ResearchGate. [Link].

-

Marwah, M. (2017). Glyceryl Monostearate : Probing the Self Assembly of a Lipid Amenable To Surface Modification for Hepatic Targeting. University of Helsinki. [Link].

-

Collins, W., Seelenbinder, J., & Higgins, F. (2012). Determination of percent glycerol monostearate in polypropylene by infrared spectroscopy. Agilent. [Link].

-

Laber, K., & Laber-Laird, K. (2012). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. PMC - PubMed Central. [Link].

-

Shodex. Analysis of Glyceryl Stearate According to USP-NF Method (KF-802). [Link].

- Google Patents.

Sources

- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 3. Glycerol Monostearate | Glyceryl Monostearate | GMS | Venus Ethoxyethers [venus-goa.com]

- 4. mondstar.com [mondstar.com]

- 5. chembk.com [chembk.com]

- 6. This compound, Glycerin Monostearate GMS 40 [greenchemintl.com]

- 7. This compound | 123-94-4 [chemicalbook.com]

- 8. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. Effect of cholesterol and temperature on the elastic properties of niosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 13. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shodex.com [shodex.com]

- 15. drugfuture.com [drugfuture.com]

Methodological & Application

using glycerol monostearate as a stabilizing agent in oil-in-water emulsions

[1][2][3][4]

Introduction & Mechanism of Action

Glycerol Monostearate (GMS) is a low-HLB (Hydrophile-Lipophile Balance ~3.[2]8) non-ionic surfactant.[3] While its lipophilic nature suggests utility in Water-in-Oil (W/O) systems, it is paradoxically and most widely used in Oil-in-Water (O/W) creams and lotions.

The Paradox: How a Low-HLB Surfactant Stabilizes O/W Systems

GMS does not stabilize O/W emulsions by lowering interfacial tension alone. Instead, it functions as a structuring agent through the formation of a Lamellar Gel Network (LGN) .

-

Interfacial Packing: At the oil-water interface, GMS complexes with a high-HLB co-surfactant (e.g., Polysorbate 60, Sodium Stearate). This reduces the "critical packing parameter" mismatch, creating a rigid, condensed interfacial film.

-

Bulk Phase Rheology: Excess GMS in the continuous water phase swells to form liquid crystalline bilayers. These bilayers trap water, creating a viscoelastic "gel" that immobilizes oil droplets, preventing coalescence and creaming (Stokes' Law retardation).

Visualizing the Stabilization Mechanism

Figure 1: Mechanism of GMS stabilization via Lamellar Gel Network formation.

Material Selection & Grades

Success depends on selecting the correct grade of GMS.

| Grade | Mono-ester Content | HLB | Application Context |

| GMS Standard (40-60%) | ~40-60% | 3.8 | Requires a co-surfactant. Best for high-viscosity creams. Contains di- and triglycerides.[4][5] |

| GMS Distilled (>90%) | >90% | 4.5 | Higher purity, sharper melting point.[6] Forms stronger gel networks at lower concentrations. |

| GMS SE (Self-Emulsifying) | ~40% + Soap | 5.8 | Contains ~5% Potassium/Sodium Stearate. Easiest for initial prototyping ; no extra co-surfactant needed. |

Critical Directive: For pharmaceutical/research applications requiring precise control over rheology, use GMS Distilled (>90%) combined with a specific co-surfactant (e.g., Tween 60 or Cetyl Alcohol) rather than "Self-Emulsifying" grades, which introduce uncontrolled ionic species.

Protocol: High-Shear Liquid Crystal Emulsification

This protocol uses the "Separate Phase Pot" method to ensure proper melting and interface formation.

Target Formulation (Example):

-

Phase A (Oil): 15% Medium Chain Triglycerides (MCT) + 3% GMS (Distilled).

-

Phase B (Water): 79% Deionized Water + 1% Polysorbate 60 (Co-surfactant) + 2% Glycerin.

-

Phase C (Preservative): 1% Phenoxyethanol (add during cooling).

Step-by-Step Methodology

Phase 1: Preparation & Heating[7]

-

Weighing: Accurately weigh Phase A and Phase B into separate chemically resistant beakers (borosilicate glass).

-

Heating: Place both beakers in a water bath set to 75°C .

-

Why? GMS has a melting point of ~60-65°C. You must process above the Krafft temperature to allow surfactant chains to become fluid and orient at the interface.

-

-

Dissolution: Agitate Phase B (Water) to ensure Polysorbate 60 is fully dissolved. Ensure GMS in Phase A is completely molten and clear.

Phase 2: Emulsification (The Critical Step)

-

Pre-Emulsion: Slowly pour Phase B (Water) into Phase A (Oil) while stirring at medium speed (500 RPM) with an overhead stirrer. Note: Adding water to oil initially (inversion method) can sometimes yield finer droplet sizes, but standard Oil-into-Water addition is more robust for GMS networks.

-

High-Shear Homogenization: Immediately transfer to a rotor-stator homogenizer (e.g., Ultra-Turrax).

-

Settings: 10,000 - 13,000 RPM for 3–5 minutes.

-

Goal: Reduce oil droplet size to <5 µm. The GMS/Co-surfactant pair will begin to adsorb at the new interfaces.

-

Phase 3: Controlled Cooling & Crystallization

This is the most common point of failure. Rapid cooling "shocks" the GMS, preventing the formation of the ordered lamellar network.

-

Cooling: Switch back to the overhead stirrer (low shear, 200 RPM).

-

Rate: Cool at a rate of 1-2°C per minute .

-

The Phase Transition: At ~55-60°C , the viscosity will suddenly increase. This indicates the GMS is crystallizing from a liquid state into the Alpha-Gel phase.

-

Action: Do NOT stop stirring. Maintain low shear to align the liquid crystals without disrupting the network structure.

-

-

Finishing: At 40°C, add Phase C (Preservatives/Active Ingredients). Continue stirring until room temperature (25°C).

Workflow Diagram

Figure 2: Manufacturing workflow for GMS-stabilized emulsions.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps.

A. Polarized Light Microscopy (PLM)

-

Protocol: Place a drop of emulsion on a slide; view under cross-polarized light.

-

Success Criteria: You should see "Maltese Crosses" or bright birefringent structures in the continuous phase. This confirms the presence of Liquid Crystals (Lamellar Phase) .

-

Failure: A dark field with only bright oil droplets indicates no gel network formed (likely cooled too fast or incorrect ratio).

B. Rheology (Yield Stress)

-

Protocol: Perform an amplitude sweep using a rheometer.

-

Success Criteria: The emulsion should exhibit a distinct Yield Stress (it acts like a solid at rest). This yield stress is what prevents the oil droplets from floating (creaming) over time.

C. Centrifugation Stress Test

-

Protocol: Centrifuge at 3,000 RPM for 30 minutes.

-

Success Criteria: No phase separation (oil layer on top). A small amount of "creaming" (whitening at top) is acceptable, but free oil is a failure.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Phase Separation (Oil on top) | Insufficient Co-surfactant or HLB mismatch. | Increase Polysorbate/Soap ratio. Ensure GMS:Co-surfactant ratio is near 4:1 to 10:1. |

| Grainy Texture | "Shock Cooling" or recrystallization. | Reduce cooling rate. Ensure homogenization stops before crystallization temp (<50°C). |

| Low Viscosity (Runny) | Failure to form Gel Network. | Verify temp >70°C during mixing. Check if GMS grade is "Self-Emulsifying" (if not, add soap/Tween). |

References

-

Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

-